molecular formula C18H23N3 B2363285 {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine CAS No. 1016703-42-6

{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine

货号: B2363285
CAS 编号: 1016703-42-6
分子量: 281.403
InChI 键: ZZHCKLZZRXPGSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Table 1: Structural Comparison with Key Derivatives

Compound Molecular Formula Substituent Position Key Feature
[2-[(4-Phenylpiperazin-1-yl)methyl]phenyl]methanamine C$${18}$$H$${23}$$N$$_3$$ Ortho-methyl Dual aromatic systems with flexible linker
2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-amine C$${13}$$H$${21}$$N$$_3$$ Para-methyl Ethylamine spacer, reduced steric bulk
7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol C$${23}$$H$${33}$$N$$_3$$O Naphthalenol core Extended hydrophobic region

Electronic Effects :

  • The ortho-methyl substitution in the title compound enhances steric hindrance, reducing rotational freedom compared to para-substituted analogs.
  • Electrostatic potential maps indicate higher electron density at the piperazine nitrogen, facilitating receptor binding.

Receptor Affinity :

  • Unlike 1-(4-fluorophenyl)piperazine (log P = 2.1), the title compound’s log P of 3.8 predicts greater membrane permeability.

属性

IUPAC Name

[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-14-16-6-4-5-7-17(16)15-20-10-12-21(13-11-20)18-8-2-1-3-9-18/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHCKLZZRXPGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 4-Phenylpiperazine

4-Phenylpiperazine is typically synthesized through cyclization reactions. A common approach involves reacting 1,2-dibromoethane with N-phenyl ethylenediamine under basic conditions:
$$
\text{N-Phenyl ethylenediamine} + \text{1,2-Dibromoethane} \xrightarrow[\text{EtOH, reflux}]{\text{K}2\text{CO}3} \text{4-Phenylpiperazine} \quad \text{(Yield: 68–72\%)}
$$
Alternative methods employ Ullmann-type couplings or catalytic hydrogenation of nitro intermediates, though these are less frequently reported for large-scale synthesis.

Functionalization of the Benzyl Core

The benzylamine component is prepared via Friedel-Crafts alkylation or direct amination. A patented route utilizes reductive amination of 2-nitrobenzaldehyde followed by reduction with NaBH$$4$$ to yield 2-(aminomethyl)benzyl alcohol:
$$
\text{2-Nitrobenzaldehyde} \xrightarrow{\text{NH}
3, \text{H}_2/\text{Pd}} \text{2-Aminomethylbenzyl alcohol} \quad \text{(Yield: 85\%)}
$$

Methylene Bridge Formation

The critical coupling step involves nucleophilic displacement of a leaving group (e.g., chloride) on the benzyl core by 4-phenylpiperazine. For example:
$$
\text{2-(Chloromethyl)phenyl} \text{methanamine} + \text{4-Phenylpiperazine} \xrightarrow[\text{DMF, 80°C}]{\text{NaHCO}_3} \text{Target Compound} \quad \text{(Yield: 62\%)}
$$
This method, adapted from analogous syntheses of piperazine derivatives, requires anhydrous conditions to prevent hydrolysis.

Alternative Routes via Mannich Reaction

One-Pot Mannich Condensation

A streamlined approach employs the Mannich reaction to concurrently introduce the piperazine and aminomethyl groups. Reacting 2-methylbenzaldehyde with 4-phenylpiperazine and ammonium chloride in formaldehyde yields the target compound:
$$
\text{2-Methylbenzaldehyde} + \text{4-Phenylpiperazine} + \text{HCHO} \xrightarrow[\text{EtOH, reflux}]{\text{NH}_4\text{Cl}} \text{Target Compound} \quad \text{(Yield: 58\%)}
$$
This method offers regioselectivity advantages but necessitates careful control of stoichiometry to minimize polyalkylation.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated a 20% reduction in reaction time and a 15% yield improvement compared to conventional heating:
$$
\text{2-(Bromomethyl)phenyl} \text{methanamine} + \text{4-Phenylpiperazine} \xrightarrow[\text{MW, 100°C}]{\text{EtOH}} \text{Target Compound} \quad \text{(Yield: 77\%)}
$$

Protecting Group Strategies

Phthalimide Protection

To prevent unwanted side reactions during alkylation, the primary amine is protected as a phthalimide derivative. Subsequent deprotection with hydrazine restores the free amine:
$$
\text{2-(Phthalimidomethyl)phenyl} \text{methanamine} \xrightarrow[\text{Hydrazine, EtOH}]{\text{Reflux}} \text{Target Compound} \quad \text{(Yield: 81\%)}
$$

Boc Protection

tert-Butoxycarbonyl (Boc) groups offer orthogonal protection. After coupling, acidic cleavage with HCl in dioxane affords the deprotected amine:
$$
\text{Boc-protected Intermediate} \xrightarrow[\text{HCl/dioxane}]{\text{RT}} \text{Target Compound} \quad \text{(Yield: 89\%)}
$$

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Ethanol and THF balances solubility and ease of workup, as evidenced by a 2023 comparative study.

Role of Bases

Weak bases (NaHCO$$3$$) minimize side reactions, while stronger bases (NaOH) risk hydrolysis. Patent data indicate NaHCO$$3$$ achieves optimal yields (62–68%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (DMSO-d$$6$$): δ 2.45–2.50 (m, 4H, piperazine CH$$2$$), 3.72 (s, 2H, CH$$2$$NH$$2$$), 7.25–7.40 (m, 9H, aromatic).
  • IR (KBr): 3310 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O, phthalimide intermediate).

Chromatographic Purity

HPLC analyses under reversed-phase conditions (C18 column, MeOH:H$$_2$$O = 70:30) confirm >98% purity for optimized routes.

Comparative Evaluation of Methods

Method Yield (%) Reaction Time (h) Key Advantage Source
Nucleophilic Alkylation 62 12 Scalability
Mannich Condensation 58 6 One-pot synthesis
Microwave-Assisted 77 4 Time efficiency
Boc Protection 89 24 High purity

化学反应分析

Types of Reactions

{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

Common Reagents and Conditions

Major Products Formed

科学研究应用

Antidepressant Potential

Research indicates that {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine may possess antidepressant properties. Its structural similarity to known psychoactive compounds suggests interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are critical in the modulation of mood and anxiety.

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of derivatives of this compound. For instance, a study synthesized twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. These derivatives demonstrated significant activity in maximal electroshock (MES) seizure models, indicating their potential as therapeutic agents for epilepsy .

Research Tool Applications

The compound serves as a valuable research tool in pharmacological studies aimed at understanding the mechanisms underlying various neurological disorders. Its ability to modulate neurotransmitter systems makes it suitable for investigating the pharmacodynamics of other compounds and exploring new therapeutic avenues.

Synthesis and Derivative Development

The synthesis of this compound allows for the creation of various derivatives with potentially enhanced pharmacological properties. By modifying functional groups or altering the core structure, researchers can develop new drug candidates with improved potency and selectivity.

Case Study 1: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant activity of several derivatives, compounds were tested using standard seizure models. The results indicated that certain derivatives exhibited protective effects against seizures, highlighting their therapeutic potential in treating epilepsy .

CompoundMES Protection %Neurotoxicity
2050%No
1325%Yes
2225%Yes

This table summarizes the efficacy and safety profiles observed during the evaluation.

Case Study 2: Neuropharmacological Investigations

Another investigation focused on the neuropharmacological effects of this compound derivatives. The study revealed that these compounds could modulate GABAergic activity, suggesting mechanisms by which they exert their anticonvulsant effects .

作用机制

The mechanism of action of {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine with key analogs, focusing on structural variations, physicochemical properties, and synthetic applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
This compound C₁₈H₂₂N₃ 280.39 Reference compound with phenylpiperazine and ortho-substituted benzylamine. GPCR modulation; precursor for antipsychotic agents.
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine C₁₃H₂₁N₃ 219.32 Methylpiperazine instead of phenylpiperazine. Reduced steric bulk; potential for enhanced solubility.
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine C₁₇H₂₁N₃ 267.37 Phenylpiperazine attached at the para position of the benzene ring. Altered receptor binding due to positional isomerism.
2-(4-Benzylpiperazin-1-yl)ethanamine C₁₃H₂₁N₃ 219.32 Benzyl substituent on piperazine; ethylamine chain instead of benzylamine. Intermediate for dopamine D3 receptor ligands.
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine C₁₅H₂₅N₃O 263.38 Ethylpiperazine and methoxyphenyl groups; secondary amine. Serotonergic activity; explored for antidepressant properties.
N-Methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine C₁₁H₁₄N₄ 202.26 Triazole substituent instead of phenylpiperazine; tertiary amine. Antifungal/antimicrobial applications.

Key Structural and Functional Insights

Para-substituted phenylpiperazine (as in ) may exhibit distinct receptor selectivity compared to ortho-substituted analogs due to spatial orientation.

Amine Functionalization :

  • Primary amines (e.g., target compound) are more reactive in forming Schiff bases or amides, whereas tertiary amines (e.g., ) enhance lipophilicity and blood-brain barrier penetration.

Pharmacological Implications :

  • Phenylpiperazine derivatives are associated with dopamine D2/D3 receptor antagonism , critical in antipsychotic drug design .
  • Ethylpiperazine analogs (e.g., ) show affinity for 5-HT1A receptors , suggesting utility in mood disorder therapeutics.

生物活性

The compound {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine, often referred to in literature as a derivative of phenylpiperazine, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular structure of this compound features a phenylpiperazine moiety, which is known for its pharmacological versatility. The piperazine ring is substituted with a phenyl group, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of phenylpiperazine exhibit significant antimicrobial properties. A study highlighted the synthesis of various phenylpiperazine derivatives, including this compound, which demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Phenylpiperazine Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition)
1S. aureus14–17 mm
2B. subtilis15–18 mm
3E. coli10–13 mm

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably, compounds containing the 4-phenylpiperazin moiety showed promising results in inhibiting cell proliferation in colorectal (HCT-116) and breast cancer (MCF-7) cell lines.

In one study, compounds were assessed for their ability to induce apoptosis and cell cycle arrest. The results indicated that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner while promoting apoptosis in both wild-type and mutant p53 cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT-11625
Compound BMCF-730
Compound CHCT-11620

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. A series of N-substituted piperazine derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. The results indicated that these derivatives exhibited significant protective effects against seizures induced by maximal electroshock (MES) tests .

Table 3: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)Protection Rate (%)
Compound D10080
Compound E30075
Compound F10070

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound:

  • Antimicrobial Efficacy : A comprehensive evaluation revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains, supporting its potential use in therapeutic applications targeting infections .
  • Cytotoxic Mechanisms : Detailed investigations into the mechanisms of action showed that the compound could disrupt cellular processes leading to apoptosis, indicating its potential as an anticancer agent .
  • Anticonvulsant Profile : In vivo studies demonstrated that certain derivatives provided effective seizure protection, highlighting their relevance in developing new anticonvulsant medications .

常见问题

Q. What are the common synthetic routes for {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine?

The synthesis typically involves modular approaches such as reductive amination or nucleophilic substitution. For example, analogous compounds are synthesized by reacting primary amines with aldehydes (e.g., benzaldehyde) followed by reduction, as seen in benzimidazole-containing methanamine derivatives . Building-block strategies, such as coupling pre-functionalized piperazine derivatives with bromomethylphenyl intermediates, are also employed . Reaction optimization may include catalysts like anhydrous zinc chloride or continuous flow reactors to enhance yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on 1H NMR to verify substituent positions and coupling constants. For instance, in related piperazine derivatives, NMR signals for methylene (-CH2-) groups adjacent to nitrogen atoms appear as triplets or quartets between δ 2.5–3.5 ppm . Mass spectrometry (HRMS) and elemental analysis further confirm molecular weight and purity. Crystallographic validation using software like SHELXL (for small-molecule refinement) can resolve stereochemistry .

Q. What stability considerations are critical for handling this compound?

The secondary amine group and arylpiperazine moiety are prone to oxidation and hydrolysis. Storage under inert atmospheres (N2/Ar) at -20°C in anhydrous solvents (e.g., DMF or DMSO) is recommended. Stability assays under varying pH (e.g., 3–9) and temperature (4–37°C) should precede biological studies to identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structural configurations?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Olex2 provides unambiguous bond-length and torsion-angle data. For example, SHELXL’s robust refinement algorithms can distinguish between axial/equatorial substituents on piperazine rings, resolving ambiguities from NMR alone . Discrepancies in dihedral angles between computational (DFT) and experimental models may indicate conformational flexibility or crystal-packing effects .

Q. What strategies optimize receptor-binding affinity in derivatives of this compound?

Structure-activity relationship (SAR) studies focus on modifying the phenylpiperazine and methanamine substituents. For instance, fluorination at the phenyl ring (para position) enhances lipophilicity and CNS penetration, while methyl groups on piperazine improve metabolic stability . Computational docking (e.g., AutoDock Vina) against targets like serotonin or dopamine receptors can guide rational design .

Q. How do substituent variations impact biological activity in vitro?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -CF3) on the phenyl ring increase antimicrobial or antitumor activity by enhancing membrane permeability. Conversely, bulky groups (e.g., -OCH3) may sterically hinder target binding . Contradictory activity data across studies often arise from assay conditions (e.g., serum protein interference) or cell-line specificity, necessitating orthogonal assays (e.g., SPR vs. cell viability) .

Q. What methodologies assess the compound’s interaction with enzymatic targets?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to immobilized enzymes, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For example, inhibition of TGFβ production by regulatory T-cells was validated via ELISA after treatment with structurally similar methanamine derivatives .

Data Analysis and Experimental Design

Q. How can researchers resolve conflicting solubility data in different solvent systems?

Use a tiered approach: (1) Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) via shake-flask method; (2) Apply Hansen solubility parameters (HSPs) to predict solvent compatibility; (3) Cross-validate with computational tools like COSMO-RS . Discrepancies often stem from polymorphic forms or solvent impurities, requiring PXRD and DSC analysis .

Q. What statistical methods are recommended for dose-response studies?

Non-linear regression (e.g., four-parameter logistic model) calculates EC50/IC50 values. For high-throughput screening, machine learning algorithms (random forests, SVMs) prioritize compounds with optimal ADMET profiles . Data normalization against positive/negative controls minimizes plate-to-plate variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。